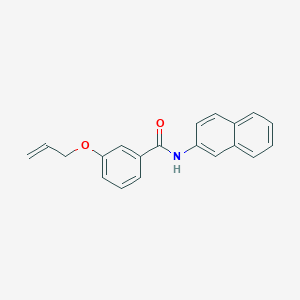
3-(allyloxy)-N-(2-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(allyloxy)-N-(2-naphthyl)benzamide, also known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a benzamide derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide is not fully understood. However, it has been suggested that 3-(allyloxy)-N-(2-naphthyl)benzamide may exert its cytotoxic effects by inducing apoptosis, a programmed cell death process. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to activate caspase-3, a key enzyme involved in the apoptotic pathway. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to have various biochemical and physiological effects. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
实验室实验的优点和局限性
3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide is a stable compound that can be easily synthesized with high purity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to exhibit low toxicity in animal models. However, 3-(allyloxy)-N-(2-naphthyl)benzamide has some limitations for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics. 3-(allyloxy)-N-(2-naphthyl)benzamide also has poor permeability across the blood-brain barrier, which may limit its potential applications in neuroprotection.
未来方向
There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research. One potential direction is to investigate the structure-activity relationship of 3-(allyloxy)-N-(2-naphthyl)benzamide and its analogs to identify more potent and selective compounds for specific applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(allyloxy)-N-(2-naphthyl)benzamide in animal models and humans to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide and its potential applications in different fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 3-(allyloxy)-N-(2-naphthyl)benzamide is a benzamide derivative that has potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods and has been shown to exhibit cytotoxic effects against cancer cells and neuroprotective effects in animal models. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to have anti-inflammatory activity and modulate various signaling pathways. 3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research, including investigating its structure-activity relationship and pharmacokinetics, and elucidating its mechanism of action.
合成方法
3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods, including the reaction of 2-naphthylamine and 3-(allyloxy)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-naphthylamine and 3-(allyloxy)benzoyl chloride in the presence of a base, such as triethylamine (TEA). Both methods have been reported to yield 3-(allyloxy)-N-(2-naphthyl)benzamide with high purity.
科学研究应用
3-(allyloxy)-N-(2-naphthyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to exhibit cytotoxic effects against different cancer cell lines, including breast, colon, and lung cancer cells. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 3-(allyloxy)-N-(2-naphthyl)benzamide has been studied as a potential drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
产品名称 |
3-(allyloxy)-N-(2-naphthyl)benzamide |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-naphthalen-2-yl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H17NO2/c1-2-12-23-19-9-5-8-17(14-19)20(22)21-18-11-10-15-6-3-4-7-16(15)13-18/h2-11,13-14H,1,12H2,(H,21,22) |
InChI 键 |
ZBDCLDRIELDMJG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)


![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)

